Choline methyl sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Choline methyl sulfate is a quaternary ammonium compound that plays a crucial role in various biological processes. It is a derivative of choline, an essential nutrient for humans and many other animals. Choline is involved in the synthesis of phospholipids, which are critical components of cell membranes, and serves as a precursor for the neurotransmitter acetylcholine .
Preparation Methods
Synthetic Routes and Reaction Conditions
Choline methyl sulfate can be synthesized through the reaction of choline chloride with sulfuric acid. The reaction typically involves mixing choline chloride with sulfuric acid under controlled temperature and pressure conditions to produce this compound and hydrochloric acid as a byproduct .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where choline chloride and sulfuric acid are combined under optimized conditions to ensure high yield and purity. The reaction mixture is then subjected to purification processes to remove impurities and obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Choline methyl sulfate undergoes various chemical reactions, including:
Oxidation: Choline can be oxidized to form betaine, which is a methyl donor in many biological reactions.
Substitution: This compound can participate in substitution reactions where the methyl group is replaced by other functional groups.
Common Reagents and Conditions
Major Products
Scientific Research Applications
Choline methyl sulfate has a wide range of applications in scientific research:
Mechanism of Action
Choline methyl sulfate exerts its effects primarily through its role as a methyl donor in various metabolic processes. It is involved in the synthesis of phosphatidylcholine, a major component of cell membranes, and acetylcholine, a neurotransmitter essential for nerve function . The compound also participates in methylation reactions that regulate gene expression and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
Choline chloride: A common form of choline used in dietary supplements and animal feed.
Betaine: An oxidation product of choline that serves as a methyl donor in various biological reactions.
Phosphatidylcholine: A phospholipid derived from choline that is a major component of cell membranes.
Uniqueness
Choline methyl sulfate is unique in its ability to serve as both a methyl donor and a precursor for the synthesis of other important compounds like acetylcholine and phosphatidylcholine. Its dual role in methylation and neurotransmitter synthesis makes it a valuable compound in both biological and industrial applications .
Properties
CAS No. |
65151-62-4 |
---|---|
Molecular Formula |
C5H14NO.CH3O4S C6H17NO5S |
Molecular Weight |
215.27 g/mol |
IUPAC Name |
2-hydroxyethyl(trimethyl)azanium;methyl sulfate |
InChI |
InChI=1S/C5H14NO.CH4O4S/c1-6(2,3)4-5-7;1-5-6(2,3)4/h7H,4-5H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
XYJMOGRCMXCNLD-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CCO.COS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.